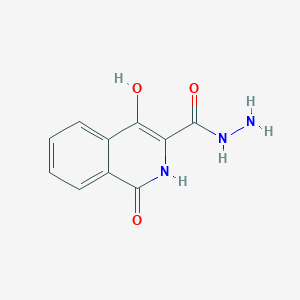

![molecular formula C15H14N6O B1300750 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide CAS No. 436092-99-8](/img/structure/B1300750.png)

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of heterocyclic thione derivatives with chloro-acetamide compounds, as described in the second paper. The structures of the synthesized compounds were confirmed using various analytical techniques, including 1H NMR, FTIR, MS, and elemental analysis. Although the exact synthesis of "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide" is not detailed, similar synthetic routes may be applicable for its preparation .

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been characterized as isostructural with 'V' shaped conformations. The angles between the aromatic planes are approximately 84 degrees, which suggests a significant degree of rigidity and planarity in the molecular structure. These structural features are important as they can influence the compound's intermolecular interactions and, consequently, its physical and chemical properties .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide". However, the related compounds exhibit a variety of intermolecular interactions, such as hydrogen bonding and pi interactions, which are crucial for the generation of three-dimensional arrays in the crystalline state. These interactions are likely to be relevant for the compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include the determination of acidity constants (pKa) through UV spectroscopic studies. The pKa values indicate the protonation states of the compounds under different pH conditions, which is essential for understanding their behavior in biological systems. The first protonation typically occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring. The pKa values for these compounds range from 3.02 to 8.34, which may provide insight into the acid-base properties of "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide" .

Scientific Research Applications

Chemical Reactivity and Biological Activity

Research into the chemical reactivity and biological activity of aromatic compounds, including those structurally related to 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide, has been extensive. For example, studies on the thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl have shown that replacing an aromatic ring with an isosteric and/or isoelectronic aromatic ring can retain biological activity. These studies have synthesized and evaluated the potential carcinogenicity of compounds structurally related to the one , using in vitro assays like the Salmonella reverse-mutation assay and cell-transformation assay. These evaluations suggest a potential for carcinogenic activity, although the in vivo implications remain uncertain (Ashby et al., 1978).

Tetrazole Chemistry

The chemistry of tetrazoles, including amino-tetrazoles, is another area of interest relevant to the compound . Tetrazoles are known for their wide range of biological properties, including antitubercular, anticancer, and anti-inflammatory activities. Research into the tautomerism and decomposition of amino-tetrazoles provides insights into the reactivity and potential applications of these compounds in medicinal chemistry. Such studies utilize high-level quantum chemistry calculations to investigate the most probable reaction pathways, which could inform the design and synthesis of new drugs featuring the tetrazole moiety (Zheng Hui-hui, 2009).

Pharmacological Applications

The tetrazole moiety itself is a significant pharmacophore in medicinal chemistry due to its similarity to the carboxylic acid group and its ability to improve the lipophilicity and bioavailability of drugs. Tetrazole-containing compounds are used in treating various diseases, highlighting the importance of studying compounds like 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide for their potential therapeutic applications. Research in this area focuses on synthesizing tetrazole derivatives and evaluating their biological activities, which could lead to the development of new drugs with improved pharmacokinetic profiles and metabolic stability (Patowary et al., 2021).

Future Directions

properties

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c16-12-8-6-11(7-9-12)15-18-20-21(19-15)10-14(22)17-13-4-2-1-3-5-13/h1-9H,10,16H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWVVRPIAHWGJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357662 |

Source

|

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide | |

CAS RN |

436092-99-8 |

Source

|

| Record name | 5-(4-Aminophenyl)-N-phenyl-2H-tetrazole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

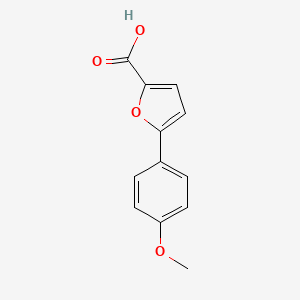

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

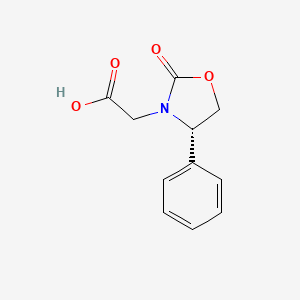

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)